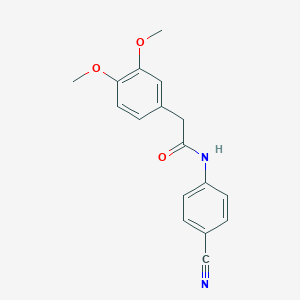![molecular formula C20H28N2O4S B270790 N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as DMAC, is a synthetic compound that has been used extensively in scientific research. It is a bicyclic ketone that is structurally similar to cycloheximide, a well-known antibiotic. DMAC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
作用机制
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects by binding to specific targets within cells. Its mechanism of action is similar to that of cycloheximide, as both compounds bind to the ribosome and inhibit protein synthesis. This compound has also been shown to inhibit the activity of certain kinases, such as PKCα and PKCδ, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, which can lead to the accumulation of misfolded or unfolded proteins within cells. This can trigger the unfolded protein response, which is a cellular stress response that can lead to apoptosis. This compound has also been shown to inhibit the activity of certain kinases, which can affect cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of RNA polymerase II, which is important in the regulation of gene expression.
实验室实验的优点和局限性
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. It has a high degree of selectivity for its targets, which allows for precise manipulation of cellular processes. Additionally, this compound has a relatively low toxicity, which makes it a safe tool for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means that it must be continuously administered to cells in order to maintain its effects. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the development of more selective analogs of this compound that can target specific kinases or other cellular targets. Another area of interest is the use of this compound in combination with other drugs, in order to enhance its effects or reduce its toxicity. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of cancer or other diseases that involve dysregulated protein synthesis or cell signaling pathways.
合成方法
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1,7-dione. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to form this compound.
科学研究应用
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been used in a variety of scientific research applications, including the study of protein synthesis, cell signaling, and gene expression. It has been shown to inhibit protein synthesis by binding to the ribosome, thereby preventing the formation of peptide bonds. This compound has also been shown to inhibit the activity of certain kinases, which are important in cell signaling pathways. Additionally, this compound has been used as a tool to study the regulation of gene expression, as it can inhibit the activity of RNA polymerase II.
属性
分子式 |
C20H28N2O4S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-7-8-14(27(25,26)22(5)6)11-15(13)21-17(24)20-10-9-19(4,16(23)12-20)18(20,2)3/h7-8,11H,9-10,12H2,1-6H3,(H,21,24) |
InChI 键 |
YIBMUIHHMYIIKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



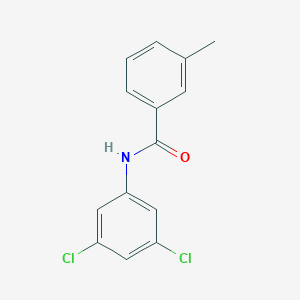

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
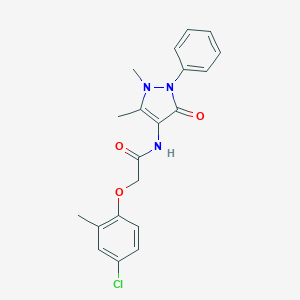
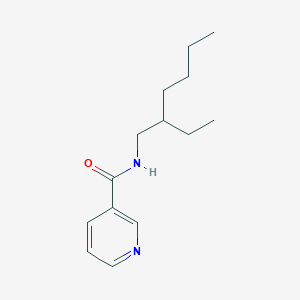

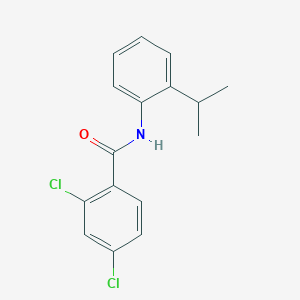

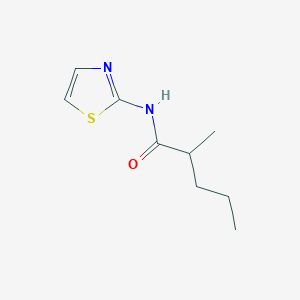

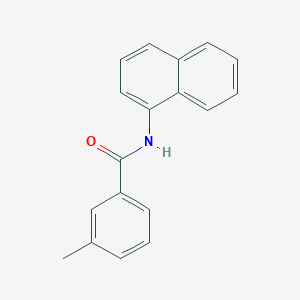

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
